molecular formula C26H22N6O3S B3717900 4-methoxy-N-[(5-{[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]benzamide

4-methoxy-N-[(5-{[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]benzamide

Cat. No.: B3717900
M. Wt: 498.6 g/mol
InChI Key: UIXGCUDCUHYLLS-UHFFFAOYSA-N
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Description

4-methoxy-N-[(5-{[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]benzamide is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities, including anti-inflammatory, anticancer, and enzyme inhibitory properties. The presence of multiple functional groups in this compound makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-[(5-{[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]benzamide involves multiple steps. One common method starts with the preparation of 4-oxo-3,4-dihydroquinazolin-2-yl derivatives. This can be achieved by reacting anthranilic acid with formamide under microwave-induced conditions . The resulting quinazolinone is then subjected to chlorosulfonation using chlorosulfonic acid, followed by amidation with ammonia gas to introduce the sulfonamide group .

In the next step, the quinazolinone derivative is reacted with a thiol compound to introduce the sulfanyl group. This is typically done using a green chemistry approach, such as deep eutectic solvents (DES) and microwave-induced synthesis . Finally, the triazole ring is formed by reacting the intermediate with phenylhydrazine and 2-nitrobenzaldehyde in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to increase yield and reduce costs. This could include the use of continuous flow reactors for the chlorosulfonation and amidation steps, as well as the use of more efficient catalysts for the triazole formation.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-[(5-{[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]benzamide undergoes various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The quinazolinone ring can be reduced to a dihydroquinazoline using reducing agents such as sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium hydride, potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfoxide, sulfone derivatives.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various substituted benzamides.

Scientific Research Applications

4-methoxy-N-[(5-{[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-methoxy-N-[(5-{[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]benzamide involves its interaction with specific molecular targets. For example, as a COX-2 inhibitor, it binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . The compound’s anticancer activity is thought to be due to its ability to induce apoptosis in cancer cells by interacting with specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-oxo-3,4-dihydroquinazolin-2-yl derivatives: Known for their anti-inflammatory and anticancer activities.

    Triazole derivatives: Widely studied for their antimicrobial and anticancer properties.

    Benzamide derivatives: Used as enzyme inhibitors and in the treatment of various diseases.

Uniqueness

4-methoxy-N-[(5-{[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]benzamide is unique due to the combination of its functional groups, which confer a wide range of biological activities. The presence of the quinazolinone, triazole, and benzamide moieties in a single molecule makes it a versatile compound for various applications in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

4-methoxy-N-[[5-[(4-oxo-3H-quinazolin-2-yl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N6O3S/c1-35-19-13-11-17(12-14-19)24(33)27-15-23-30-31-26(32(23)18-7-3-2-4-8-18)36-16-22-28-21-10-6-5-9-20(21)25(34)29-22/h2-14H,15-16H2,1H3,(H,27,33)(H,28,29,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIXGCUDCUHYLLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC=CC=C3)SCC4=NC5=CC=CC=C5C(=O)N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-methoxy-N-[(5-{[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]benzamide
Reactant of Route 2
Reactant of Route 2
4-methoxy-N-[(5-{[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]benzamide
Reactant of Route 3
Reactant of Route 3
4-methoxy-N-[(5-{[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]benzamide
Reactant of Route 4
Reactant of Route 4
4-methoxy-N-[(5-{[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]benzamide
Reactant of Route 5
Reactant of Route 5
4-methoxy-N-[(5-{[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]benzamide
Reactant of Route 6
Reactant of Route 6
4-methoxy-N-[(5-{[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]benzamide

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